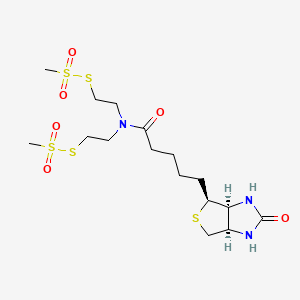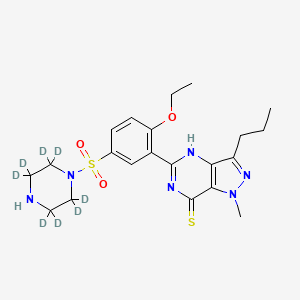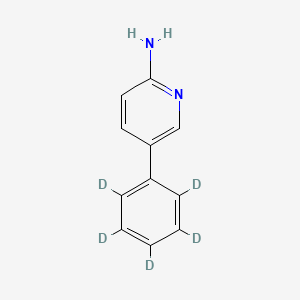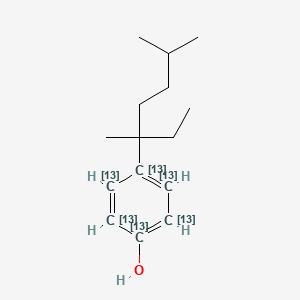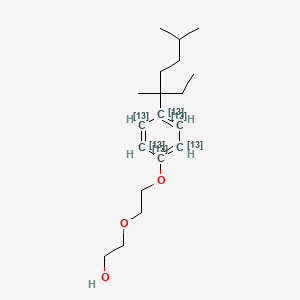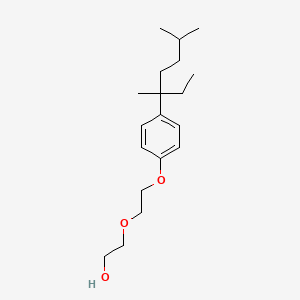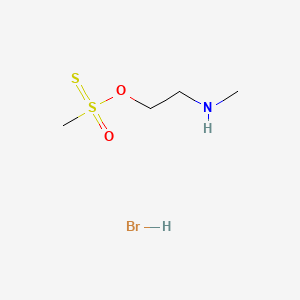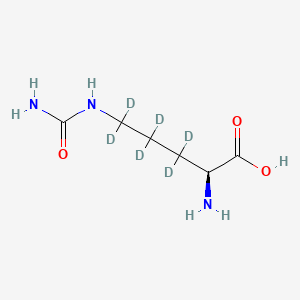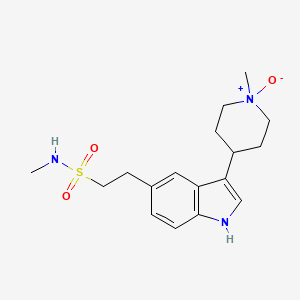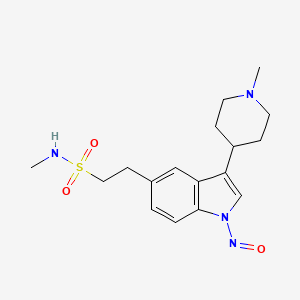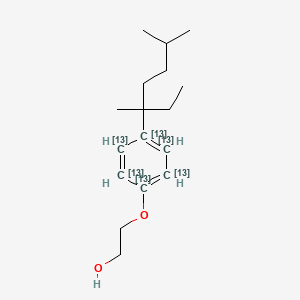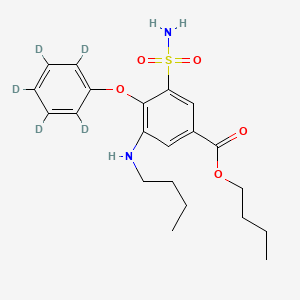
Bumetanide-d5 Butyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bumetanide-d5 Butyl Ester is a deuterium-labeled derivative of Bumetanide Butyl Ester. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Bumetanide, a loop diuretic used to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome .
准备方法
The synthesis of Bumetanide-d5 Butyl Ester involves the deuteration of Bumetanide Butyl Ester. This process typically includes the following steps:
Deuteration: The hydrogen atoms in Bumetanide Butyl Ester are replaced with deuterium atoms. This can be achieved using deuterated reagents or solvents under specific reaction conditions.
Esterification: The resulting deuterated compound undergoes esterification to form this compound. .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
Bumetanide-d5 Butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include deuterated analogs of the corresponding oxidized Bumetanide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products are deuterated analogs of the reduced Bumetanide derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. .
科学研究应用
Bumetanide-d5 Butyl Ester has several scientific research applications, including:
Pharmacokinetic Studies: Deuterium labeling allows researchers to track the compound’s absorption, distribution, metabolism, and excretion in vivo. This helps in understanding the pharmacokinetic profile of Bumetanide.
Metabolic Studies: The compound is used to study metabolic pathways and identify metabolites in biological systems. This is crucial for drug development and safety assessment.
Proteomics Research: this compound is used in proteomics to study protein-drug interactions and identify potential drug targets.
Environmental Studies: Stable isotope-labeled compounds like this compound are used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination
作用机制
Bumetanide-d5 Butyl Ester exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the renal tubules. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes. The molecular targets involved include the sodium-potassium ATPase pump and the sodium-potassium-chloride cotransporter .
相似化合物的比较
Bumetanide-d5 Butyl Ester is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Bumetanide: The non-deuterated parent compound used as a loop diuretic.
Furosemide: Another loop diuretic with similar pharmacological effects but different pharmacokinetic properties.
Torsemide: A loop diuretic with a longer duration of action compared to Bumetanide
This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research settings.
属性
IUPAC Name |
butyl 3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16(21(24)27-13-6-4-2)15-19(29(22,25)26)20(18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3,(H2,22,25,26)/i7D,8D,9D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBXAOXPLXHBPG-RAGZBHKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)OCCCC)S(=O)(=O)N)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)OCCCC)NCCCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
